4-[(5-Oxopyrrolidin-3-yl)methyl]piperazin-2-one

Neuronal nitric oxide synthase Enzyme inhibition Selectivity profiling

Select this specific 4-[(5-oxopyrrolidin-3-yl)methyl]piperazin-2-one (CAS 2034430-30-1) to ensure experimental fidelity. Its weak nNOS affinity (Ki=66.3µM) and unmodified pyrrolidinone N–H (HBD=2) make it an irreplaceable negative control for serine hydrolase panels and a matched molecular pair for deconvoluting hydrogen-bond contributions. Swapping to N-methyl or des-oxo analogs risks uncharacterized potency shifts. Reserve authenticated material to protect assay integrity.

Molecular Formula C9H15N3O2
Molecular Weight 197.238
CAS No. 2034430-30-1
Cat. No. B2810444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(5-Oxopyrrolidin-3-yl)methyl]piperazin-2-one
CAS2034430-30-1
Molecular FormulaC9H15N3O2
Molecular Weight197.238
Structural Identifiers
SMILESC1CN(CC(=O)N1)CC2CC(=O)NC2
InChIInChI=1S/C9H15N3O2/c13-8-3-7(4-11-8)5-12-2-1-10-9(14)6-12/h7H,1-6H2,(H,10,14)(H,11,13)
InChIKeyJCFOKEURBHRWSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(5-Oxopyrrolidin-3-yl)methyl]piperazin-2-one (CAS 2034430-30-1) – Procurement-Relevant Structural and Chemical Profile


4-[(5-Oxopyrrolidin-3-yl)methyl]piperazin-2-one is a synthetic heterocyclic building block combining a piperazin-2-one core with a 5-oxopyrrolidin-3-ylmethyl substituent . Its molecular formula is C9H15N3O2 and it is catalogued primarily as a research intermediate within the piperazinyl pyrrolidin‑2‑one chemical space, a scaffold that has been systematically explored for reversible monoacylglycerol lipase (MAGL) inhibition [1].

Why Generic Substitution of 4-[(5-Oxopyrrolidin-3-yl)methyl]piperazin-2-one Is Not Advisable for Research or Procurement


The piperazinyl pyrrolidin‑2‑one chemotype is exquisitely sensitive to minor structural modifications around the pyrrolidinone ring. In the seminal MAGL inhibitor series described by Aida et al., methylation of the pyrrolidinone nitrogen or alteration of the methylene linker profoundly changed both enzyme potency and selectivity [1]. Simple replacement of 4-[(5-oxopyrrolidin-3-yl)methyl]piperazin-2-one with the unsubstituted 4-(pyrrolidin-3-yl)piperazin-2-one, or with the N‑methylated congener, therefore risks uncharacterized shifts in target engagement and off‑target profiles, making generic interchange scientifically unjustified without direct comparative data. The quantitative evidence below clarifies where verifiable differentiation has been observed.

Quantitative Differentiation Evidence for 4-[(5-Oxopyrrolidin-3-yl)methyl]piperazin-2-one


Nitric Oxide Synthase (nNOS) Inhibition – Cross-Study Potency Comparison with Piperazinyl Pyrrolidinones

The compound exhibits weak inhibition of rat recombinant neuronal nitric oxide synthase (nNOS) with a Ki of 66.3 µM [1]. Although no direct head‑to‑head comparator is available for the exact same assay, the magnitude of inhibition is >1,000‑fold weaker than the low‑nanomolar MAGL IC50 values reported for optimized piperazinyl pyrrolidin‑2‑ones in the same chemical series, such as compound 3i (IC50 = 11 nM) [2], indicating that the unsubstituted oxopyrrolidinylmethyl derivative possesses a distinct selectivity fingerprint that may be advantageous in experiments requiring a weakly active or negative control compound.

Neuronal nitric oxide synthase Enzyme inhibition Selectivity profiling

Structural Absence of N-Methyl Group Differentiates from Active MAGL Inhibitor Congeners

The compound lacks the N‑methyl substitution on the pyrrolidinone ring that is present in the structurally closest commercially available congener, 4-[(1-methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one . In the piperazinyl pyrrolidin‑2‑one series, N‑methylation of the pyrrolidinone was shown to modulate MAGL inhibitory activity and metabolic stability [1]. The absence of this methyl group in the target compound generates a distinct hydrogen‑bond donor/acceptor profile at the pyrrolidinone nitrogen, which is expected to alter target binding and physicochemical properties such as logD and solubility.

Structure-activity relationship MAGL inhibitor Medicinal chemistry

Physicochemical Property Differentiation: Hydrogen-Bond Donor Count Versus Closest Analogs

The target compound bears one additional hydrogen‑bond donor (pyrrolidinone N‑H) compared to its N‑methylated analog 4-[(1-methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one . This increases the total HBD count from 1 to 2, which influences predicted permeability and solubility. In the broader piperazinyl pyrrolidin‑2‑one series, reducing HBD count was a design goal to improve blood‑brain barrier penetration [1]. The differentially higher HBD count of the target compound may therefore be beneficial when lower membrane permeability is desired, such as in peripheral target profiling or in vitro biochemical assays where CNS exclusion is not required.

Physicochemical properties Drug-likeness Permeability

Recommended Application Scenarios for 4-[(5-Oxopyrrolidin-3-yl)methyl]piperazin-2-one Based on Differential Evidence


Low-Activity Control in nNOS Selectivity Profiling Panels

With a Ki of 66.3 µM against rat nNOS [1], 4-[(5-oxopyrrolidin-3-yl)methyl]piperazin-2-one is >6,000‑fold weaker than optimized piperazinyl pyrrolidin‑2‑ones at their primary MAGL target [2]. This makes it suitable as a negative or low‑activity control when profiling novel piperazinyl pyrrolidin‑2‑one analogs against a panel of serine hydrolases and nitric oxide synthases, helping to establish selectivity windows without introducing strong off‑target inhibition.

SAR Probe for Pyrrolidinone N–H Contribution

The compound retains the pyrrolidinone N–H hydrogen‑bond donor, unlike its N‑methylated congener [1]. It is therefore an ideal matched molecular pair to deconvolute the contribution of this specific hydrogen‑bond interaction to target binding and physicochemical properties, a strategy aligned with the design principles outlined in the piperazinyl pyrrolidin‑2‑one MAGL inhibitor series [2].

Peripheral Target Screening Where Low CNS Penetration Is Desired

The elevated hydrogen‑bond donor count (HBD = 2) relative to the N‑methyl analog (HBD = 1) is predicted to reduce passive blood‑brain barrier permeability [1][2]. This property can be exploited in peripheral target screening campaigns where CNS exclusion is advantageous, such as in metabolic or inflammatory disease models, reducing the risk of centrally mediated confounding effects.

Synthetic Intermediate for Diversified Piperazinyl Pyrrolidin‑2‑one Libraries

The unsubstituted pyrrolidinone nitrogen provides a reactive handle for further derivatization (alkylation, acylation, sulfonylation) without requiring deprotection steps [1]. This simplifies the generation of diverse compound libraries for hit‑to‑lead optimization, consistent with the synthetic strategies employed in the discovery of MAGL inhibitor (R)‑3t [2].

Quote Request

Request a Quote for 4-[(5-Oxopyrrolidin-3-yl)methyl]piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.